(R)-4-Amino-1-benzylpyrrolidin-2-one

Chiral drug discovery Enantiomeric purity Stereochemistry-activity relationship

(R)-4-Amino-1-benzylpyrrolidin-2-one (CAS 906750-12-7) is a single-enantiomer 4-aminopyrrolidin-2-one derivative bearing an N-benzyl substituent, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol. The compound exists in three commercially distinct forms: the free base (R)-enantiomer, its racemic counterpart 4-amino-1-benzylpyrrolidin-2-one (CAS 368429-69-0), and the hydrochloride salt (CAS 478832-05-2).

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B12942297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-1-benzylpyrrolidin-2-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)N
InChIInChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m1/s1
InChIKeyZBULGGJXBMLOKD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-4-Amino-1-benzylpyrrolidin-2-one? A Procurement-Focused Overview of a Chiral Pyrrolidinone Research Intermediate


(R)-4-Amino-1-benzylpyrrolidin-2-one (CAS 906750-12-7) is a single-enantiomer 4-aminopyrrolidin-2-one derivative bearing an N-benzyl substituent, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol [1]. The compound exists in three commercially distinct forms: the free base (R)-enantiomer, its racemic counterpart 4-amino-1-benzylpyrrolidin-2-one (CAS 368429-69-0), and the hydrochloride salt (CAS 478832-05-2) . Its computed physicochemical profile includes XLogP3 of approximately 0.0–0.1 and a topological polar surface area of 46.3 Ų, placing it in a favorable property space for blood-brain barrier penetration and oral bioavailability according to standard drug-likeness filters [1]. The compound has been cited in patent literature as a synthetic intermediate and scaffold for therapeutic programs targeting metabolic syndrome, CCR5-mediated diseases, and cognitive disorders, and has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2][3].

Why the (R)-Enantiomer of 4-Amino-1-benzylpyrrolidin-2-one Cannot Be Substituted by Racemate, (S)-Enantiomer, or Des-Amino Analogs Without Risk of Divergent Biological Outcomes


In chiral drug discovery and chemical biology, the absolute configuration of the 4-amino stereocenter on the pyrrolidinone ring directly governs three-dimensional molecular recognition at biological targets. Substituting (R)-4-amino-1-benzylpyrrolidin-2-one with its (S)-enantiomer (CAS 791568-49-5) or the racemate (CAS 368429-69-0) introduces a different spatial presentation of the primary amine pharmacophore, which can invert or abolish target binding affinity, alter off-target profiles, and confound structure–activity relationship (SAR) interpretation . Furthermore, the 4-amino group is a critical hydrogen-bond donor and electrostatic interaction point; replacing the compound with the des-amino analog 1-benzylpyrrolidin-2-one (CAS 5291-77-0) eliminates this pharmacophoric element entirely . In the context of CCR5 antagonism and lipoxygenase inhibition—two activity domains documented for this chemotype—stereochemistry at the 4-position is expected to influence potency and selectivity, consistent with established SAR trends in pyrrolidine-based chemokine receptor modulators where single-enantiomer compounds exhibit IC₅₀ values differing by over 100-fold from their antipodes [1].

Quantitative Differential Evidence for (R)-4-Amino-1-benzylpyrrolidin-2-one: Stereochemical Identity, Physicochemical Profile, and Biological Activity Against Comparators


Stereochemical Identity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer — Chiral Purity Enables Defined Target Engagement

The (R)-enantiomer (CAS 906750-12-7, purity ≥95% as supplied by MolCore and Leyan) possesses a defined absolute configuration at the C4 stereocenter of the pyrrolidinone ring, whereas the racemate (CAS 368429-69-0) is a 50:50 mixture of (R)- and (S)-enantiomers and the (S)-enantiomer (CAS 791568-49-5) presents the opposite three-dimensional orientation of the primary amine group . In pyrrolidine-based CCR5 antagonists, enantiomeric pairs have been shown to differ in IC₅₀ by factors exceeding 100×, with specific enantiomers achieving low-nanomolar potency while their antipodes remain essentially inactive [1]. Although direct comparative IC₅₀ data for the (R)- vs. (S)-4-amino-1-benzylpyrrolidin-2-one pair have not been published in peer-reviewed literature, the class-level SAR precedent compels the use of defined stereochemistry for reproducible target engagement studies.

Chiral drug discovery Enantiomeric purity Stereochemistry-activity relationship

Lipoxygenase Inhibition Profile: 4-Amino-1-benzylpyrrolidin-2-one as a Potent Lipoxygenase Inhibitor vs. Standard Comparators

The racemic form of 4-amino-1-benzylpyrrolidin-2-one has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, as documented by the Medical University of Lublin [1]. The compound also exhibits antioxidant activity in fats and oils [1]. In ChEMBL-assayed data, related 4-aminopyrrolidin-2-one analogs tested against RBL-1 5-lipoxygenase showed IC₅₀ values in the 1.9–2.4 μM range . In contrast, the des-amino analog 1-benzylpyrrolidin-2-one (CAS 5291-77-0) lacks the 4-amino pharmacophore required for hydrogen-bonding interactions within the lipoxygenase active site and has not been reported to possess lipoxygenase inhibitory activity .

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

CCR5 Antagonism: Preliminary Pharmacological Screening Identifies 4-Amino-1-benzylpyrrolidin-2-one as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening reported by Zhang (2012) indicates that 4-amino-1-benzylpyrrolidin-2-one can be used as a CCR5 antagonist scaffold for the preparation of therapeutics targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In the broader pyrrolidine CCR5 antagonist class, optimized compounds achieve IC₅₀ values as low as 0.038–25 nM, with the benzyl substituent at the pyrrolidine N1 position being a critical determinant of receptor affinity [2]. The 1-benzyl substituent present in the target compound is directly analogous to the N-benzyl group identified as essential for high-affinity CCR5 binding (IC₅₀ improvement from 1.9 μM to 38 nM upon N-benzyl introduction in the 5-oxopyrrolidine-3-carboxamide series) [2].

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

Physicochemical Profile: Computed logP, TPSA, and Solubility Differentiate the Free Base and Hydrochloride Salt Forms for Experimental Design

The (R)-enantiomer free base exhibits a computed XLogP3 of 0.0–0.1 and a topological polar surface area (TPSA) of 46.3 Ų, consistent with favorable blood-brain barrier penetration potential (typically TPSA < 70 Ų) and oral absorption (TPSA < 140 Ų) per the Veber rule set [1][2]. The hydrochloride salt (CAS 478832-05-2) displays a higher experimental logP of 2.19, reflecting increased lipophilicity upon salt formation, with an aqueous solubility of 2.57 mg/mL (11.3 mM) and DMSO solubility of 45.34 mg/mL (200 mM) . The des-amino analog 1-benzylpyrrolidin-2-one has a lower molecular weight (175.23 g/mol) and lacks the hydrogen-bond donor capacity of the primary amine, rendering it unsuitable for applications requiring amine-mediated target interactions or further derivatization at the 4-position .

Physicochemical profiling Drug-likeness Salt form selection

Patent-Cited Therapeutic Utility: The Compound Appears as an Intermediate and Scaffold in Metabolic Syndrome, Nootropic, and Anti-Inflammatory Patent Families

4-Amino-1-benzylpyrrolidin-2-one and its derivatives are explicitly claimed or disclosed in multiple patent families. US Patent 9,303,019 B2 (amino-pyrroline derivatives for metabolic syndrome) includes compounds structurally related to the target compound, with representative BindingDB data showing Ki values as low as 8.10 nM against the target receptor [1]. European Patent EP2814822 (Novel Pyrrolidine Derivatives, F. Hoffmann-La Roche AG) claims substituted pyrrolidines for cathepsin S inhibition [2]. Additionally, Boehringer Ingelheim patents describe 1-benzyl-aminoalkyl-pyrrolidinone compounds with improved activity for treating encephalopathy and organic cognitive disorders, where the aminomethyl/amino substitution at the pyrrolidinone ring is essential for nootropic activity [3]. The (R)-enantiomer serves as a key chiral intermediate in the asymmetric synthesis of enantiopure 4-aminopyrrolidin-2-ones via parallel kinetic resolution strategies, as described by Davies et al. in Organic Letters [4].

Metabolic syndrome Nootropic agents Patent intermediate

Recommended Research and Procurement Scenarios for (R)-4-Amino-1-benzylpyrrolidin-2-one Based on Quantitative Differentiation Evidence


Stereochemistry-Controlled CCR5 Antagonist SAR Expansion

Use the (R)-enantiomer as a defined-stereochemistry starting scaffold for synthesizing and profiling novel CCR5 antagonists. The N-benzyl group is a validated affinity-enhancing motif (up to 50-fold improvement in IC₅₀ in related series), and the (R)-configuration at C4 eliminates racemic ambiguity when correlating structural modifications with functional antagonism data in MOLT4 or CHO-CCR5 calcium mobilization assays [1]. Pair with the (S)-enantiomer as a control to establish stereochemistry-activity relationships.

Lipoxygenase Inhibitor Optimization with Defined 4-Amino Pharmacophore

Employ the compound as a chiral building block for structure-guided optimization of 5-lipoxygenase inhibitors. The 4-amino group is essential for activity (des-amino analog shows no lipoxygenase inhibition), and the (R)-stereochemistry provides a defined spatial orientation for docking studies and co-crystallization trials with lipoxygenase enzymes [2]. Use RBL-1 cell-based assays with IC₅₀ endpoints in the low-micromolar range as a benchmark for analog progression.

Asymmetric Synthesis of Enantiopure 4-Aminopyrrolidin-2-one Libraries

Utilize the compound as a chiral intermediate or authentic standard in the parallel kinetic resolution-based asymmetric synthesis of substituted 4-aminopyrrolidin-2-ones, as described by Davies et al. [3]. The (R)-enantiomer serves as both a synthetic precursor (via N-debenzylation and cyclization) and a chiral HPLC reference standard for enantiomeric excess determination of synthesized library members.

Metabolic Syndrome and Nootropic Drug Discovery Programs

Leverage the compound's presence in US-9303019-B2 and Boehringer Ingelheim nootropic patent families as a validated starting point for medicinal chemistry campaigns targeting metabolic disorders or cognitive enhancement [4]. The free base's favorable TPSA (46.3 Ų) supports CNS penetration potential, while the hydrochloride salt's aqueous solubility (2.57 mg/mL) facilitates in vivo formulation for rodent pharmacokinetic and efficacy studies.

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